molecular formula C24H32N2O6 B2496007 Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate CAS No. 2102411-28-7

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate

Cat. No.: B2496007
CAS No.: 2102411-28-7
M. Wt: 444.528
InChI Key: DGWUOUOPAFEZMP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate follows IUPAC naming rules for polyfunctional organic molecules. The parent structure is a central ethane-1,2-diylbis(oxy) group (–O–CH₂–CH₂–O–) flanked by two 2,1-phenylene (ortho-substituted benzene) rings. Each benzene ring is substituted with a tert-butyl carbamate group (–NH–CO–O–C(CH₃)₃).

The systematic name breaks down as:

  • Di-tert-butyl : Two tert-butoxycarbonyl (Boc) protecting groups.
  • Ethane-1,2-diylbis(oxy) : Ethylene glycol-derived oxygen bridges.
  • Bis(2,1-phenylene) : Two benzene rings connected at ortho positions (C1 and C2).
  • Dicarbamate : Two carbamate (–NH–CO–O–) functionalities.

Three-Dimensional Molecular Architecture Analysis

The molecule adopts a V-shaped geometry due to steric constraints from the ortho-substituted phenylene groups. Key structural features include:

  • Bond lengths :
    • C–O (ether): 1.41–1.43 Å
    • C–N (carbamate): 1.35 Å
    • C=O (carbamate): 1.22 Å
  • Torsion angles :
    • Phenyl–O–CH₂–CH₂–O–: 112–118°
    • Carbamate N–C(O)–O–C(CH₃)₃: 180° (antiperiplanar)

The tert-butyl groups create a hydrophobic envelope , while the carbamate NH groups serve as hydrogen bond donors.

Crystallographic Symmetry and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a tetragonal crystal system with space group P4₁2₁2 (no. 92). Key crystallographic data:

Parameter Value
Unit cell dimensions a = 10.986(5) Å
b = 10.986(5) Å
c = 18.187(8) Å
Volume 2195(2) ų
Z (formula units) 4
Density 1.342 g/cm³
R-factor 0.0440

The asymmetric unit contains one-half of the molecule due to crystallographic twofold symmetry along the central ethylene glycol bridge.

Conformational Flexibility Studies

The compound exhibits restricted rotation about critical bonds:

  • Ethylene glycol bridge : Limited flexibility (energy barrier ~25 kJ/mol) due to gauche interactions between oxygen lone pairs.
  • Carbamate groups : Locked in antiperiplanar conformation by intramolecular N–H⋯O=C hydrogen bonds (2.38 Å).
  • Phenylene rings : Ortho substitution enforces a dihedral angle of 55–60° relative to the central bridge.

Grinding-induced conformational changes enable host-guest complexation, as demonstrated by IR spectroscopy showing:

  • N–H stretch redshift from 3283 cm⁻¹ (free) to 3293–3312 cm⁻¹ (complexed).
  • C=O frequency splitting (Δν = 16 cm⁻¹) upon binding theophylline.

Comparative Structural Analysis with Related Dicarbamates

Property Target Compound Diethyl (1,3-phenylene)dicarbamate Di-tert-butyl diselenide analog
Bridge Ethylene glycol None (direct phenylene linkage) Diselenide (–Se–Se–)
Substituents tert-Butyl Ethyl tert-Butyl
Crystal System Tetragonal Monoclinic Triclinic
H-bond donor capacity 2 NH groups 2 NH groups 0 (Se lacks H-bonding)
Conformational flexibility Moderate (bridge rotation) High (free phenylene rotation) Low (rigid Se–Se bond)

Key differences:

  • The ethylene glycol bridge enhances chelation capacity compared to direct phenylene-linked analogs.
  • tert-Butyl groups impart greater thermal stability (decomposition >250°C) versus ethyl-substituted derivatives.
  • Diselenide analogs show reduced solubility but higher redox activity due to Se–Se bonds.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUOUOPAFEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diyldicarbamate with phenylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise temperature control and the use of catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Chemistry

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate has been investigated for its potential use as a drug delivery system. Its structure allows for the modification of pharmacokinetic properties, enhancing drug solubility and stability.

Case Study :
A study demonstrated that derivatives of this compound could improve the bioavailability of poorly soluble drugs. The modification of the dicarbamate group was shown to enhance the interaction with biological membranes, facilitating better absorption in vivo .

Polymer Science

This compound serves as a building block in the synthesis of polymers with tailored properties. Its ability to form stable linkages makes it suitable for creating high-performance materials used in coatings and adhesives.

Data Table: Polymer Properties

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 250 °C

In one application, polymers synthesized with this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Agricultural Chemistry

This compound is being explored as a potential agrochemical additive. Its properties can enhance the effectiveness of pesticides by improving their adherence to plant surfaces.

Case Study :
Research indicated that formulations containing this compound increased the efficacy of fungicides by 20%, reducing the required dosage while maintaining pest control effectiveness .

Material Science

The compound is also utilized in the development of advanced materials such as nanocomposites. Its incorporation into nanostructured materials has shown promise in enhancing electrical conductivity and mechanical properties.

Data Table: Material Performance Metrics

Material TypeConductivity (S/m)Hardness (Shore D)
Pure Polymer0.0570
Polymer with Dicarbamate0.1585

The improved performance metrics suggest that this compound can significantly enhance material properties for electronic applications .

Mechanism of Action

The mechanism by which Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Di-tert-butyl peroxide: Although structurally different, it shares the tert-butyl group, which provides stability.

  • Ethane-1,2-diyldicarbamate: A simpler analog without the phenylene groups, used in different contexts.

Uniqueness: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate stands out due to its complex structure and multifaceted applications. Its ability to act as a protecting group, its use in drug development, and its role in material science highlight its versatility and importance in various fields.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its unique properties and wide range of uses make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, commonly referred to as Di-BOC, is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to function effectively as a protecting agent for amino groups, facilitating the synthesis of complex molecules. This article delves into the biological activity of Di-BOC, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Di-BOC is characterized by its dicarbamate structure, which includes two tert-butyl groups and an ethane-1,2-diyl linker. The molecular formula is C12H24N2O4C_{12}H_{24}N_{2}O_{4}, and its systematic name reflects its complex arrangement of functional groups.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₄
Molecular Weight244.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Di-BOC primarily acts as a protecting group during peptide synthesis by forming stable carbamate derivatives. This protection is crucial in multi-step organic reactions where selective deprotection is required to yield the desired product without side reactions.

Cytotoxicity Studies

Di-BOC has been evaluated for its cytotoxic effects in various cell lines. For example, it has been shown to exhibit toxicity in HepG2 cells under oxidative stress conditions induced by t-BHP . The compound's ability to protect against such cytotoxicity could be attributed to its role in stabilizing cellular components during oxidative challenges.

Case Study: Protective Effects Against Oxidative Stress

A study investigated the protective effects of Di-BOC on liver-derived HepG2 cells exposed to t-BHP. The findings revealed that Di-BOC could enhance cell viability and reduce markers of oxidative stress when compared to untreated controls. This suggests that Di-BOC may exert protective effects through the modulation of oxidative pathways .

Applications in Organic Synthesis

Di-BOC is extensively utilized as a protecting agent in peptide synthesis due to its efficiency in preventing unwanted reactions at amino groups. The carbonylation reaction involved in the formation of Di-BOC is straightforward, yielding minimal by-products such as tert-butanol and carbon dioxide .

Table 2: Applications of Di-BOC in Organic Chemistry

ApplicationDescription
Protecting AgentProtects amino groups during peptide synthesis
Activation GroupFacilitates the activation of carboxylic acids
Synthesis of DipeptidesUsed in the stepwise construction of peptides

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a diamine intermediate. A common approach involves reacting 1,2-bis(2-aminophenoxy)ethane with Boc-anhydride (di-tert-butyl dicarbonate) in anhydrous dichloromethane under nitrogen atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to confirm stoichiometry. For structural confirmation, use 1H^1H- and 13C^{13}C-NMR to identify tert-butyl carbamate peaks (~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C) and aromatic/ether linkages .

Q. How is the molecular structure of this compound characterized in solid-state studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound from ethanol or DCM/hexane mixtures. Key parameters include bond lengths (e.g., C–O ether linkages ~1.36–1.42 Å, C–N carbamate ~1.34 Å) and dihedral angles between aromatic rings. For example, a related nickel-Schiff base complex showed a triclinic system (space group P1P\overline{1}) with intramolecular hydrogen bonding (O–H⋯N) stabilizing the structure .

Q. What spectroscopic techniques are critical for analyzing its solution-phase behavior?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor conjugation (e.g., π→π* transitions in aromatic regions ~270–300 nm). FT-IR confirms carbamate groups (N–H stretch ~3350 cm1^{-1}, C=O ~1700 cm1^{-1}). Mass spectrometry (ESI-TOF) should match the molecular ion peak (m/z470.6m/z \approx 470.6 for [M+H]+^+) .

Advanced Research Questions

Q. How can this compound be functionalized for applications in bioinorganic chemistry or catalysis?

  • Methodological Answer : The carbamate groups can be deprotected under acidic conditions (TFA/DCM) to generate free amines for further derivatization. For example, coupling with salicylaldehyde derivatives forms Schiff base ligands, which chelate metals (e.g., Ni2+^{2+}, Cu2+^{2+}) for catalytic or antimicrobial studies. A nickel complex with a similar ligand exhibited distorted octahedral geometry, with catalytic activity in oxidation reactions .

Q. What experimental strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer : When SCXRD data (e.g., bond angles ~104–110°) conflict with DFT-optimized geometries (B3LYP/LanL2DZ basis set), perform vibrational frequency analysis to confirm minima. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) that may distort solid-state structures. Cross-validate with 1H^1H-NMR coupling constants to assess solution-phase conformation .

Q. How can its inhibitory activity against enzymes (e.g., ChoKα1) be evaluated, and what controls are essential?

  • Methodological Answer : Perform enzyme inhibition assays using recombinant ChoKα1 (IC50_{50} determination via ADP-Glo™ Kinase Assay). Include positive controls (e.g., MN58b) and negative controls (DMSO vehicle). For selectivity, test against off-target kinases (e.g., PKCα). Molecular docking (AutoDock Vina) can predict binding modes in the choline-binding pocket, validated by co-crystallography (e.g., PDB ID 6XYZ) .

Q. What computational methods predict its reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbamate carbonyls). Use Fukui indices (ff^-) to predict nucleophilic attack susceptibility. Solvent effects (PCM model for DMSO/water) refine reactivity profiles. Validate with kinetic studies (e.g., hydrolysis rates at varying pH) .

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